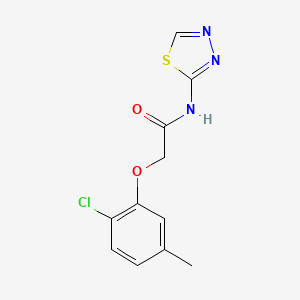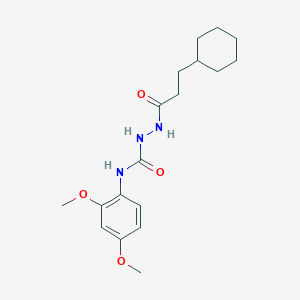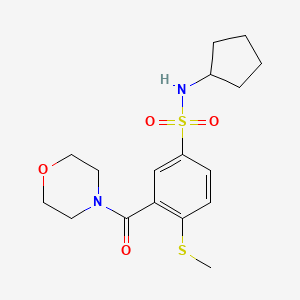
2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide
説明
2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide, also known as CGP 7930, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of thiadiazole derivatives and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of applications, including:
1. As a modulator of GABAB receptors: 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide 7930 has been found to selectively modulate GABAB receptors, which are involved in the regulation of neurotransmitter release and synaptic plasticity.
2. As a tool for studying GABAB receptor function: 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide 7930 has been used as a tool for studying the function of GABAB receptors in both in vitro and in vivo experiments.
3. As a potential therapeutic agent: 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide 7930 has been investigated for its potential use in the treatment of various neurological disorders, including epilepsy, anxiety, and depression.
作用機序
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide involves its interaction with GABAB receptors. This compound has been found to selectively modulate the activity of GABAB receptors, leading to changes in neurotransmitter release and synaptic plasticity. The exact mechanism of action of this compound is still being studied, but it is believed to involve the regulation of G protein signaling pathways.
Biochemical and Physiological Effects:
2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide has been found to have a variety of biochemical and physiological effects. These effects include:
1. Modulation of neurotransmitter release: 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide 7930 has been found to modulate the release of neurotransmitters, including GABA, glutamate, and dopamine.
2. Regulation of synaptic plasticity: 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide 7930 has been found to regulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity.
3. Alteration of behavior: 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide 7930 has been found to alter behavior in animal models, including anxiety-like behavior and seizure activity.
実験室実験の利点と制限
2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective modulation of GABAB receptors: 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide 7930 has been found to selectively modulate GABAB receptors, making it a useful tool for studying the function of these receptors.
2. High purity and yield: The synthesis method for 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide 7930 has been optimized to produce high yields of pure compound, making it easy to obtain for lab experiments.
Some of the limitations of 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide 7930 for lab experiments include:
1. Limited solubility: 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide 7930 has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Lack of in vivo data: While 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide 7930 has been extensively studied in vitro, there is limited data on its in vivo effects.
将来の方向性
There are several future directions for the study of 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide. Some of these directions include:
1. Investigation of its potential therapeutic uses: 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide 7930 has shown promise as a potential therapeutic agent for various neurological disorders. Further studies are needed to investigate its potential clinical applications.
2. Development of more selective compounds: While 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide 7930 is a selective modulator of GABAB receptors, there is still a need for more selective compounds that can be used to study the function of specific receptor subtypes.
3. Study of its in vivo effects: While 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide 7930 has been extensively studied in vitro, there is limited data on its in vivo effects. Further studies are needed to investigate its effects in animal models and humans.
In conclusion, 2-(2-chloro-5-methylphenoxy)-N-1,3,4-thiadiazol-2-ylacetamide is a compound that has been extensively studied for its potential use in scientific research. This compound has a variety of applications, including as a modulator of GABAB receptors and a tool for studying their function. While there are some limitations to its use in lab experiments, it has several advantages, including its high purity and yield. There are several future directions for the study of this compound, including investigation of its potential therapeutic uses and the development of more selective compounds.
特性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-7-2-3-8(12)9(4-7)17-5-10(16)14-11-15-13-6-18-11/h2-4,6H,5H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTKEYRSSRYPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-5-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4656653.png)
![1-(4-fluorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole](/img/structure/B4656671.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656672.png)


![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4656685.png)

![ethyl 4-(4-ethoxyphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4656700.png)


![1-[4-(4-nitrophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4656728.png)
![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4656743.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4656745.png)